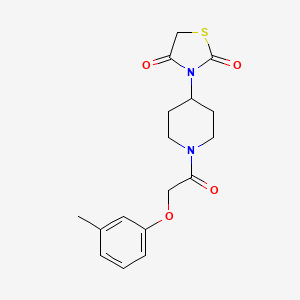

3-(1-(2-(m-Tolyloxy)acetyl)piperidin-4-yl)thiazolidine-2,4-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of thiazolidine-diones typically involves chemical transformations that combine various chemical entities to form the desired structure. For example, the synthesis of novel thiazolidine-diones has been reported where chemical transformation involved boiling specific precursors in ethanol containing piperidine, leading to the formation of the target molecule. This process demonstrates the importance of selecting appropriate reactants and conditions to achieve the desired chemical structure (Halim & Ibrahim, 2021).

Molecular Structure Analysis

The molecular structure of thiazolidine-diones, including their stereochemistry and conformations, can be analyzed through various spectroscopic methods. For instance, Fourier-transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to determine the vibrational spectral analysis and chemical shifts of such compounds, respectively. Computational methods like density functional theory (DFT) are also employed to predict and confirm the molecular structure and stability of these compounds (Halim & Ibrahim, 2021).

Chemical Reactions and Properties

Thiazolidine-diones undergo various chemical reactions that highlight their reactivity and functional group transformations. For example, they can participate in Knoevenagel condensation reactions, which are essential for the synthesis of diverse chemical structures. These reactions are facilitated by catalysts such as piperidine, demonstrating the compound's versatility in chemical synthesis (Prakash et al., 2011).

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

- A series of thiazolidine-2,4-diones derivatives were synthesized and exhibited significant antimicrobial activity against gram-positive bacteria and antifungal activity against Aspergillus niger and A. flavus. These compounds, including modifications with various aryl and heterocyclic substitutions, show potential in the development of new antimicrobial agents (Prakash et al., 2011).

Biological Activity and Therapeutic Potential

- Thiazolidine-2,4-dione derivatives have been explored for their biological activities, including antibacterial and antifungal effects. Novel carboxamide and amino acid derivatives of thiazolidine-2,4-dione have shown weak to moderate antibacterial activity and notable antifungal activity, highlighting their potential as basis for developing new therapeutic agents (Alhameed et al., 2019).

Anticancer Activity

- Research has also extended into the anticancer properties of thiazolidine-2,4-dione derivatives. Specific modifications of the core structure have demonstrated activity against cancer cell lines, suggesting a potential pathway for the development of novel anticancer drugs (Kumar & Sharma, 2022).

Chemical Synthesis Techniques

- The chemical synthesis of thiazolidine-2,4-dione derivatives involves various strategies, including the Knoevenagel condensation, highlighting the chemical versatility and the potential for generating diverse compounds with significant biological activities (Yang et al., 2003).

Antidiabetic and Anti-inflammatory Applications

- Some derivatives have been studied for their antidiabetic and anti-inflammatory properties, indicating their potential utility in treating conditions such as diabetes and inflammatory diseases. These studies underscore the importance of structural modifications to enhance biological activity and therapeutic efficacy (Ma et al., 2011).

Mécanisme D'action

Target of Action

It’s known that piperidine derivatives are utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to a wide range of biological activities . For instance, some piperidine derivatives have been designed as inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

The design of certain piperidine derivatives has been aimed at modifying physicochemical properties (size, charge, lipophilicity) to improve the pharmacokinetic profile .

Result of Action

Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Action Environment

The design of certain piperidine derivatives has been aimed at altering bacterial cell penetrability affecting permeability-based antibiotic resistance .

Propriétés

IUPAC Name |

3-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-12-3-2-4-14(9-12)23-10-15(20)18-7-5-13(6-8-18)19-16(21)11-24-17(19)22/h2-4,9,13H,5-8,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMSOYNBHCQRAQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3C(=O)CSC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)

![N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2490411.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2490415.png)

![methyl 1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B2490417.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2490418.png)

![N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2490419.png)

![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)